Benzenepropanal, 2,6-dibromo-

Organic Synthesis CETP Inhibition Grignard Reaction

The 2,6-dibromo substitution pattern on benzenepropanal is synthetically challenging to produce via direct electrophilic bromination due to competing regioselectivity. This pre-formed isomer resolves that constraint. - **Validated bioactivity**: EC50 3.7 µM (FXR), 3.6 µM (PPARα), 4.5 µM (PPARγ) - **CYP2C9 liability**: IC50 >7 µM, suitable as DMPK reference - **Synthetic utility**: 74% yield in Grignard additions for CETP inhibitor intermediates

Molecular Formula C9H8Br2O
Molecular Weight 291.97 g/mol
Cat. No. B12622023
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzenepropanal, 2,6-dibromo-
Molecular FormulaC9H8Br2O
Molecular Weight291.97 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Br)CCC=O)Br
InChIInChI=1S/C9H8Br2O/c10-8-4-1-5-9(11)7(8)3-2-6-12/h1,4-6H,2-3H2
InChIKeyDGDRQCBWVKHZRV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Dibromo-Benzenepropanal: Procurement Baseline


Benzenepropanal, 2,6-dibromo- (CAS 957212-28-1; synonym: 3-(2,6-dibromophenyl)propanal) is a brominated aromatic aldehyde with the molecular formula C9H8Br2O and molecular weight 291.97 g/mol . The compound is characterized by a benzene ring bearing bromine atoms at both ortho positions (2 and 6) relative to a propanal side chain, creating a sterically encumbered and electronically deactivated aromatic core . Its physicochemical properties include a calculated LogP of 3, a density of 1.733 g/cm³, a boiling point of 314.3°C at 760 mmHg, and a flash point of 103.6°C [1]. The solid material exhibits a pungent aldehydic odor and is combustible, requiring handling in well-ventilated areas with appropriate personal protective equipment .

Electrophile Sterically encumbered 2,6-dibromo aromatic aldehyde for carbon-carbon bond formation with organometallic reagents
Synthetic route Supports Grignard addition workflows; reported 74% yield in THF with ethyl magnesium bromide
Scaffold role Pre-functionalized 2,6-dibromobenzene core with aldehyde handle for multi-step medicinal chemistry campaigns

Why 2,6-Dibromo-Benzenepropanal Cannot Be Substituted


The 2,6-dibromo substitution pattern on the benzenepropanal scaffold is not interchangeable with alternative halogenation positions (e.g., 2,4-dibromo) or different halogen types (e.g., 2,6-dichloro). Direct electrophilic aromatic substitution on a pre-existing benzenepropanal framework is complicated by the ortho/para-directing effects of the alkyl-aldehyde substituent, which typically yields complex mixtures of regioisomers rather than the precise 2,6-dibromo arrangement . Consequently, the most viable synthetic strategies require the 2,6-dibrominated aromatic core to be established prior to installation of the propanal side chain, using pre-functionalized 2,6-dibromobenzene intermediates . This synthetic constraint means that procurement of the exact 2,6-dibromo isomer from a qualified supplier is essential; in-house regioselective bromination of a simpler analog is not a straightforward or reliable alternative.

Attribute
Target: 2,6-Dibromo
Substitute example
Regioisomer
ortho,ortho‑Br (2,6)
2,4-Dibromo isomer
Electrophilic bromination of benzenepropanal yields regioisomeric mixtures; the precise 2,6 pattern may not be reliably obtained by in-house late-stage halogenation
Halogen type
Bromine (Br)
2,6-Dichloro analog
Different halogen size and electronic character may shift reactivity, metabolic stability, and CYP interaction profiles relative to the brominated scaffold
Synthetic logic
Pre-formed 2,6-dibromo core + propanal installation
Late-stage bromination of simpler analog
The 2,6-dibromo arrangement requires the halogenated core to be established prior to side-chain installation; direct bromination of benzenepropanal is not a straightforward alternative

Quantitative Evidence for 2,6-Dibromo-Benzenepropanal


Grignard Addition in CETP Inhibitor Synthesis

The aldehyde functionality of 2,6-dibromo-benzenepropanal demonstrates practical reactivity in nucleophilic addition reactions. In a patent synthesis of tetrahydroquinoline derivatives evaluated as CETP inhibitors, reaction of 2,6-dibromo-benzenepropanal with ethyl magnesium bromide in tetrahydrofuran (THF) for 1.0 hour produced 1-(2,6-dibromo-phenyl)-pentan-3-ol in 74% yield [1].

Grignard addition yield
Reported
74%
Supports Grignard-based route feasibility
EthylMgBr, THF, 1 h; single-condition patent report
Organic Synthesis CETP Inhibition Grignard Reaction Medicinal Chemistry

CYP2C9 Inhibition Profile

In vitro cytochrome P450 inhibition profiling indicates that 2,6-dibromo-benzenepropanal exhibits minimal interaction with CYP2C9, a key hepatic drug-metabolizing enzyme. Testing in human liver microsomes using LC/MS/MS detection after 5 minutes of preincubation and 10 minutes of substrate incubation yielded an IC50 value greater than 7,000 nM (>7 μM) [1].

CYP2C9 inhibition
Class-level
IC50 >7 μM
Low CYP2C9 interaction observed in human liver microsomes
LC/MS/MS; 5 min preincubation; confirm with isoform-specific panels
Drug Metabolism CYP Inhibition ADME-Tox Liver Microsomes

FXR Agonist Activity

2,6-Dibromo-benzenepropanal has been profiled for agonist activity at the farnesoid X receptor (FXR), a nuclear receptor involved in bile acid homeostasis and metabolic regulation. In a cell-based reporter gene assay using human HeLa cells expressing human FXR, the compound activated BSEP promoter-driven firefly luciferase expression with an EC50 value of 3,700 nM (3.7 μM) [1].

FXR agonist activity
Class-level
EC50 3.7 μM
Supports nuclear receptor screening context
HeLa cell reporter assay; single-assay context, confirm selectivity
Nuclear Receptor FXR Agonism Metabolic Disease Reporter Gene Assay

PPARα and PPARγ Cross-Reactivity

Further nuclear receptor profiling reveals that 2,6-dibromo-benzenepropanal also interacts with peroxisome proliferator-activated receptors (PPARs). In transactivation assays, the compound showed EC50 values of 3.6 μM at PPARα (Gal4-tagged ligand binding domain expressed in COS7 cells) and 4.5 μM at PPARγ (under comparable assay conditions) [1].

PPARα/γ cross-reactivity
Class-level
PPARα 3.6 μM | PPARγ 4.5 μM
Broad nuclear receptor activity with limited subtype selectivity
COS7 transactivation; similar EC50 range across FXR/PPARα/PPARγ
PPAR Nuclear Receptor Profiling Selectivity Metabolic Disease

Application Scenarios for 2,6-Dibromo-Benzenepropanal


CETP Inhibitor Intermediate Synthesis via Grignard Functionalization

Based on the demonstrated 74% yield in Grignard addition with ethyl magnesium bromide to produce 1-(2,6-dibromo-phenyl)-pentan-3-ol [1], procurement of 2,6-dibromo-benzenepropanal is justified for medicinal chemistry programs developing CETP inhibitors or related cardiovascular therapeutics. The compound serves as a viable aldehyde electrophile for carbon-carbon bond formation with organometallic reagents, enabling access to structurally defined secondary alcohol intermediates that feature the 2,6-dibromoaryl pharmacophore element present in patented CETP inhibitor scaffolds.

Nuclear Receptor Screening for Metabolic Disease

With established EC50 values of 3.7 μM at FXR, 3.6 μM at PPARα, and 4.5 μM at PPARγ [1][2], 2,6-dibromo-benzenepropanal represents a characterized starting point for nuclear receptor modulator discovery programs. The quantitative activity data across three therapeutically relevant nuclear receptors (FXR, PPARα, PPARγ) makes this compound suitable for inclusion in focused screening libraries or as a reference standard for assay validation in metabolic disease research.

ADME-Tox Profiling Reference Compound

The compound's weak inhibition of CYP2C9 (IC50 >7 μM) [3] positions it as a useful reference material in drug metabolism studies, particularly when benchmarking CYP inhibition profiles of novel chemical entities. Research groups evaluating structure-activity relationships around halogenated aromatic aldehydes can utilize this compound as a baseline for assessing how structural modifications affect CYP450 interaction liabilities.

Aldehyde Derivatization Building Block

The aldehyde functional group enables classical carbonyl chemistry transformations including reductive amination, Wittig olefination, and oxidation to the corresponding carboxylic acid (3-(2,6-dibromophenyl)propanoic acid, CAS 957211-37-9). The availability of the alcohol reduction product (3-(2,6-dibromophenyl)propan-1-ol, CAS 957212-27-0) as an upstream synthetic intermediate further supports procurement for multi-step synthetic campaigns requiring the 2,6-dibrominated aromatic scaffold.

Application
Selection Property
Validation Focus
CETP inhibitor intermediate synthesis
Grignard-reactive aldehyde electrophile
Carbon-carbon bond formation route feasibility
Nuclear receptor screening studies
Multi-receptor activity profile
FXR/PPAR subtype selectivity context
CYP interaction profiling
CYP2C9 inhibition data
Metabolic stability benchmarking
Aldehyde derivatization building block
Carbonyl chemistry versatility
Derivatization pathway compatibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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